MPDC (hydrochloride)

Description

Historical Perspective and Discovery of Related Chemical Entities

The scientific journey leading to compounds like MPDC began with early 20th-century investigations into piperidine (B6355638) derivatives by companies such as Chemische Industrie Basel (CIBA). inhn.org This research led to the synthesis of methylphenidate in 1944 by Leandro Panizzon. inhn.org Initially synthesized as methyl α-phenyl-2-piperidineacetate, it was patented in the US in 1950 and its stimulant properties were revealed in 1954. inhn.org

Marketed as Ritalin, methylphenidate was approved by the U.S. Food and Drug Administration (FDA) in 1955 for treating various psychological conditions. nih.govacs.org Its use was later expanded to include narcolepsy and what is now known as Attention Deficit Hyperactivity Disorder (ADHD). inhn.orgnih.govnih.gov The core structure of methylphenidate, a piperidine ring attached to a phenyl group and a methyl acetate (B1210297) group, became a foundational scaffold for further chemical exploration. researchgate.net

In subsequent decades, researchers began creating analogs of methylphenidate to probe the structure-activity relationships at the dopamine (B1211576) and norepinephrine (B1679862) transporters. This led to the synthesis of various derivatives, including halogenated versions like 3,4-Dichloromethylphenidate (3,4-CTMP) and ring-methylated compounds such as 4-Methylmethylphenidate (MPDC). researchgate.netresearchgate.net These analogs were developed not for therapeutic use, but as chemical probes to better understand transporter function and to map the binding sites for this class of stimulants. researchgate.netnih.gov Specifically, threo-4-Methylmethylphenidate (MPDC) was investigated for its distinct pharmacological profile compared to its parent compound. wikipedia.org

Current Academic Research Landscape and Knowledge Gaps Pertaining to MPDC (hydrochloride)

The current research landscape for MPDC (hydrochloride) is primarily focused on its properties as a dopamine reuptake inhibitor (DRI). It is often studied in comparison to methylphenidate and cocaine to elucidate the nuances of DAT inhibition. nih.gov A significant area of interest is its relatively lower efficacy in blocking dopamine reuptake despite having a high binding affinity for the transporter. wikipedia.org This dissociation between binding and function makes it a subject of investigation for developing potential treatments for stimulant abuse, acting as a "substitute" drug in preclinical models. wikipedia.org

However, there are considerable knowledge gaps. While its primary mechanism is understood, the full spectrum of its interaction with the dopamine transporter and other potential off-target effects remains less characterized than that of methylphenidate. mdpi.com For instance, research has shown that methylphenidate can indirectly influence the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles. nih.gov Whether MPDC shares these more subtle intracellular mechanisms is not well-documented.

Furthermore, much of the available information on MPDC comes from broader studies on methylphenidate analogs, and dedicated, in-depth studies on MPDC itself are less common. researchgate.netnih.gov Its recent emergence as a novel psychoactive substance has led to some forensic characterization, but comprehensive pharmacological and toxicological data in academic literature is still developing. cfsre.orgcfsre.org

Significance of Investigating MPDC (hydrochloride) in Contemporary Chemical Biology and Pharmacology Research

The significance of MPDC (hydrochloride) in modern research lies in its utility as a tool compound to dissect the complex mechanisms of monoamine transporter function. The dopamine transporter is a critical protein in regulating dopaminergic signaling, which is implicated in reward, motivation, and motor control. nih.gov

MPDC's unique profile of high binding affinity but lower reuptake inhibition efficacy provides a valuable instrument for separating these two aspects of drug-transporter interaction. wikipedia.org This can help researchers understand how a compound can occupy the transporter without fully preventing its function, a key question in the development of agonist-like therapies for addiction. By comparing the effects of MPDC to "pure" blockers like cocaine and releasers like amphetamine, scientists can gain a clearer picture of the conformational changes the transporter undergoes and how these changes translate into neurochemical and behavioral outcomes. acs.org

Moreover, studying analogs like MPDC contributes to building more accurate computational models of the dopamine transporter. By observing how small structural modifications—such as the addition of a methyl group on the phenyl ring—alter binding and efficacy, researchers can refine their understanding of the pharmacophore and the specific molecular interactions that govern inhibitor activity. researchgate.netacs.org

Overview of Multidisciplinary Research Methodologies and Approaches Employed for MPDC (hydrochloride)

The investigation of MPDC (hydrochloride) utilizes a range of standard methodologies from pharmacology and chemical biology.

In Vitro Techniques:

Radioligand Binding Assays: These are fundamental for determining the binding affinity (Ki) of MPDC for the dopamine, norepinephrine, and serotonin (B10506) transporters. These assays typically use rat brain synaptosomes and a radiolabeled ligand to measure how effectively MPDC displaces it from the transporter. researchgate.net

Synaptosomal Uptake Inhibition Assays: To measure the functional potency (IC50) of MPDC, researchers use synaptosomes (isolated nerve terminals) and measure the inhibition of radiolabeled dopamine or norepinephrine uptake. This directly assesses the compound's ability to block transporter function. researchgate.net

Cell-Based Assays: Studies may use cell lines genetically engineered to express specific transporters (e.g., DAT, NET) to study the compound's effects in a controlled system, observing changes in intracellular signaling or transporter trafficking. nih.gov

In Vivo Techniques:

Drug Discrimination Studies: In animal models, typically rats or mice, these studies assess the subjective effects of a drug. Animals are trained to recognize the effects of a known substance (like cocaine or methylphenidate) and then tested with MPDC to see if it produces similar internal cues. researchgate.net

Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of living animals, providing real-time data on how MPDC affects dopamine and norepinephrine concentrations in areas like the nucleus accumbens. chemsrc.com

Behavioral Pharmacology: Researchers observe the effects of MPDC on animal behavior, such as locomotor activity, to characterize its stimulant properties. mdpi.com

Analytical Chemistry Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and quantify the compound in biological samples and seized materials. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure of the synthesized compound. researchgate.net

Data Tables

Table 1: Comparative Transporter Inhibition Potency of Methylphenidate and Related Analogs This table presents data on the potency of various compounds at inhibiting the uptake of dopamine (DA) and norepinephrine (NE) in rat brain synaptosomes. The IC50 value represents the concentration of the drug required to inhibit 50% of the monoamine uptake. Lower values indicate higher potency.

| Compound | DA Uptake Inhibition (IC50, nM) | NE Uptake Inhibition (IC50, nM) |

| Methylphenidate | 66 | 39 |

| (±)-threo-4F-MPH | 66 | Not Reported |

| 3,4-CTMP | ~8.25 (Derived from 8x potency vs MPH) | Not Reported |

Source: Data derived from studies on methylphenidate analogs. researchgate.net

Table 2: Physicochemical Properties of Methylphenidate Hydrochloride This table provides key chemical and physical data for the parent compound's hydrochloride salt.

| Property | Value |

| CAS Number | 298-59-9 |

| Molecular Formula | C₁₄H₁₉NO₂ · HCl |

| Molecular Weight | 269.8 g/mol |

| Melting Point | 224-226 °C |

| Appearance | Odorless white crystalline powder |

| Solubility | Freely soluble in water and methanol |

Source: SWGDRUG.org, PubChem. nih.govswgdrug.org

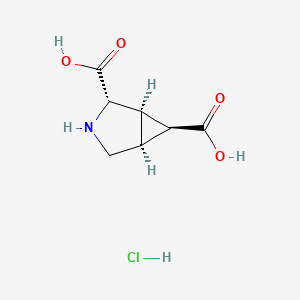

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10ClNO4 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H9NO4.ClH/c9-6(10)4-2-1-8-5(3(2)4)7(11)12;/h2-5,8H,1H2,(H,9,10)(H,11,12);1H/t2-,3+,4-,5-;/m0./s1 |

InChI Key |

UPAJSPALHYZSLT-JSCKKFHOSA-N |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O.Cl |

Canonical SMILES |

C1C2C(C2C(=O)O)C(N1)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies, Analog Design, and Structural Elucidation

Synthetic Routes for MPDC (hydrochloride)

The synthesis of piperidine-containing compounds, such as methylphenidate and its analogs, is a significant area of focus in medicinal chemistry due to their presence in numerous pharmaceuticals. nih.gov

The synthesis of the core piperidine (B6355638) scaffold can be approached through various classical and advanced methodologies.

Classical Strategies: Classical approaches often involve the construction of the piperidine ring or the addition of substituents to a pre-existing ring. One common method involves the alkylation of 2-bromopyridine (B144113) with anions derived from substituted phenylacetonitriles. nih.gov Another foundational approach is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound to form a dihydropyridine, which can then be oxidized or reduced as needed. beilstein-journals.orgbeilstein-journals.org

Advanced Synthetic Strategies: More recent and advanced strategies offer greater efficiency, selectivity, and access to complex molecular architectures.

Rhodium(II)-Catalyzed C-H Insertion: A very direct method for synthesizing methylphenidate analogues involves the intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine. nih.govresearchgate.net This reaction is catalyzed by rhodium(II) complexes and is followed by the deprotection of the nitrogen atom. nih.gov

Biocatalytic Oxidation and Cross-Coupling: A novel two-stage process simplifies the modification of piperidines. The first step uses enzymes for biocatalytic carbon-hydrogen oxidation to selectively add a hydroxyl group. The second step involves radical cross-coupling with nickel electrocatalysis to form new carbon-carbon bonds. This modular approach significantly reduces the number of synthetic steps and avoids the need for expensive precious metal catalysts like palladium. news-medical.net

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Petasis reactions, allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. beilstein-journals.org These are valuable for creating libraries of analogs for screening.

Catalytic Hydrogenation: The chemoselective hydrogenation of pyridine (B92270) derivatives is a key method for producing the saturated piperidine ring. Catalysts based on palladium, platinum, rhodium, and iridium are used to achieve high diastereoselectivity and access specific stereoisomers. nih.gov

Optimizing reaction conditions is crucial for maximizing yield, purity, and selectivity. This involves systematically varying parameters like solvents, temperature, catalysts, and substrate concentrations. researchgate.netnih.gov Machine learning algorithms are increasingly being used in conjunction with high-throughput experimentation platforms to accelerate the discovery of optimal reaction conditions. nih.govbeilstein-journals.org

Stereoselective Synthesis: Due to the presence of two chiral centers, methylphenidate and its analogs can exist as four possible stereoisomers, each with different biological activities. wikipedia.orgsphinxsai.com Therefore, controlling stereochemistry is paramount.

Catalyst-Controlled Synthesis: The rhodium(II)-catalyzed C-H insertion reaction can be rendered enantioselective by using chiral catalysts. For instance, using dirhodium tetraprolinate derivatives can produce enantioenriched methylphenidate analogues directly. nih.govresearchgate.net Similarly, rhodium complexes like Rh₂(5R-MEPY)₄ have been used to achieve selective formation of the desired d-threo-methylphenidate precursor.

Asymmetric Hydrogenation: Asymmetric hydrogenation of pyridine precursors or related enamines using chiral catalysts, such as those based on Ruthenium-BINAP complexes, is another effective method for producing optically active piperidine derivatives. nih.govresearchgate.net

The table below summarizes key parameters often optimized in these synthetic routes.

| Parameter | Variable Options | Desired Outcome |

| Catalyst | Rhodium(II) complexes, Palladium(0), Platinum, Iridium complexes, Nickel | High yield, High stereoselectivity |

| Solvent | Dichloromethane, Tetrahydrofuran, Dioxane, Acetonitrile (B52724) | Improved reaction rate, Enhanced stereoselectivity |

| Temperature | Room temperature to elevated temperatures (e.g., 50-90 °C) | Control of reaction kinetics and side products |

| Protecting Groups | N-Boc (tert-butoxycarbonyl) | Prevention of side reactions, facilitation of purification |

| Chiral Source | Chiral catalysts (e.g., dirhodium tetraprolinates), Chiral auxiliaries | High enantiomeric excess (ee) |

The synthesis of complex piperidine derivatives relies on the availability and reactivity of key precursors and intermediates. unodc.orgunodc.org

Piperidine Precursors: N-Boc-piperidine is a common starting material where the Boc group protects the nitrogen atom during reactions like C-H insertion, preventing N-alkylation and other side reactions. nih.gov Pyridine and its substituted derivatives are fundamental precursors that are hydrogenated to form the piperidine ring. nih.gov

Arylacetate Precursors: For methylphenidate-type structures, substituted phenylacetonitriles or methyl aryldiazoacetates are crucial. nih.govnih.gov The aryl group can be modified to explore structure-activity relationships. The diazo group in methyl phenyldiazoacetate is a key functional group that, upon activation by a rhodium catalyst, forms a carbene intermediate that undergoes the desired C-H insertion. researchgate.net

Synthetic Intermediates: In multi-step syntheses, stable intermediates are often isolated. For example, after C-H insertion into N-Boc-piperidine, the resulting N-Boc-protected methylphenidate analog is a key intermediate that is then deprotected in a final step, typically using a strong acid like trifluoroacetic acid. nih.govresearchgate.net

Design and Synthesis of MPDC (hydrochloride) Analogs and Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological activity. nih.govyoutube.com This knowledge guides the design of new analogs with improved potency, selectivity, or other desirable properties. For methylphenidate analogs, modifications have been systematically explored.

Aromatic Ring Substitutions: The phenyl group has been a primary target for modification.

Position of Substitution: Ortho-substituted compounds were found to be significantly less potent than the corresponding meta- and para-substituted derivatives. nih.gov

Nature of Substituent: Threo derivatives with meta- or para-halo (e.g., -Cl, -Br, -I) substituents were generally more potent than the parent compound, methylphenidate. nih.gov Electron-donating groups, in contrast, led to little change or a slight decrease in potency. nih.gov

Extended Aromatic Systems: Replacing the phenyl ring with a naphthyl group has been shown to produce compounds with high binding affinity and selectivity for the serotonin (B10506) transporter, a different target than the dopamine (B1211576) transporter primarily associated with methylphenidate. nih.govresearchgate.net

The following table presents SAR findings for aromatic ring-substituted threo-methylphenidate (TMP) analogs, focusing on their potency for inhibiting dopamine uptake. nih.gov

| Analog | Substituent(s) | Position(s) | Potency vs. TMP |

| m-bromo-TMP | -Br | meta | 20x more potent |

| m,p-dichloro-TMP | -Cl | meta, para | 32x more potent |

| m-chloro-TMP | -Cl | meta | More potent |

| p-iodo-TMP | -I | para | More potent |

| Ortho-substituted TMPs | Various | ortho | Much less potent |

| TMPs with electron-donating groups | e.g., -CH₃ | meta/para | Small loss of potency |

As stereoisomers can have vastly different pharmacological profiles, methods to obtain single, enantiomerically pure compounds are critical. nih.gov This can be achieved either by synthesizing the desired isomer directly (chiral synthesis) or by separating a racemic mixture (enantiomeric resolution).

Chiral Synthesis: As discussed in section 2.1.2, asymmetric synthesis involves using chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. researchgate.net The rhodium-catalyzed C-H insertion using chiral prolinate-based catalysts is a prime example of an enantioselective synthetic route. nih.govresearchgate.net

Enantiomeric Resolution: Resolution techniques are widely used to separate racemic mixtures, particularly on an industrial scale.

Classical Resolution via Diastereomeric Salts: This is a common and scalable method. It involves reacting a racemic mixture (e.g., (±)-threo-methylphenidate) with a single enantiomer of a chiral resolving agent, typically a chiral acid. google.com This forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer is recovered by removing the chiral acid.

Chiral Acids Used: Examples include (R)-(-)-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) and di-O,O'-aroyl-tartaric acids, such as di-p-toluoyl-D-tartaric acid. researchgate.netgoogle.com

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture. For instance, the enzymatic hydrolysis of racemic (±)-threo-methylphenidate using enzymes like α-chymotrypsin or subtilisin Carlsberg can selectively hydrolyze one ester enantiomer, allowing the unreacted enantiomer to be separated. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., a Chirobiotic V2 column) can be used to separate and analyze the different enantiomers of methylphenidate. sphinxsai.com While effective, this method is often more suitable for analytical purposes or small-scale preparations due to cost and scalability limitations.

Methodologies for Structural Elucidation of MPDC (hydrochloride) and Its Derivatives

The definitive identification and structural confirmation of novel compounds such as MPDC (hydrochloride), chemically known as (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride, rely on a suite of advanced analytical techniques. The elucidation of its rigid, bicyclic structure, along with its stereochemistry and functional groups, necessitates a combinatorial approach, integrating various spectroscopic methods. This section details the application of these techniques in the structural characterization of MPDC and its potential derivatives.

Advanced Spectroscopic Techniques for Structural Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry in research context)

While specific, detailed research findings on the complete spectroscopic characterization of MPDC (hydrochloride) are not widely available in published literature, its structure allows for a thorough predictive analysis of the expected data from key spectroscopic methodologies. The structural elucidation would involve a synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. For MPDC (hydrochloride), both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical information about the molecular framework, connectivity, and stereochemistry.

¹H NMR Spectroscopy : The proton NMR spectrum of MPDC would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would be influenced by the presence of the carboxylic acid groups and the protonated amine. The protons on the cyclopropane (B1198618) ring would likely appear at a characteristically upfield-shifted position compared to typical cycloalkanes. Protons adjacent to the carboxylic acid groups and the nitrogen atom would be deshielded and thus appear at a downfield position. The coupling constants (J) between adjacent protons would be invaluable in establishing the stereochemical relationships (e.g., cis or trans) between substituents on the bicyclic ring system. The broad signal of the exchangeable protons from the carboxylic acid groups and the ammonium (B1175870) group would likely be observed far downfield.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups would be the most downfield signals, typically appearing in the 170-185 ppm range. The carbons of the bicyclic core would appear at chemical shifts characteristic of strained ring systems. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Expected ¹H and ¹³C NMR Data for the MPDC Core Structure

| Position | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1/C5 (Bridgehead) | ~2.5 - 3.5 | Multiplet | ~35 - 45 |

| C2/C6 (Carboxyl-bearing) | ~3.0 - 4.0 | Doublet of doublets | ~50 - 60 |

| C4 (Methylene) | ~3.5 - 4.5 | Multiplet | ~45 - 55 |

| NH | ~9.0 - 11.0 | Broad singlet | - |

| COOH | ~10.0 - 13.0 | Broad singlet | ~170 - 185 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of MPDC (hydrochloride) would be expected to show several characteristic absorption bands. A very broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups, which are often superimposed on C-H stretching bands. A strong absorption band around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acids. Additionally, the presence of the ammonium salt (from the hydrochloride) would give rise to N-H stretching bands, typically in the 3000-3300 cm⁻¹ region, which may be broad and overlap with the O-H band.

Representative IR Absorption Bands for MPDC (hydrochloride)

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Ammonium salt) | 3000 - 3300 | Broad, Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion of MPDC can be determined, allowing for the confirmation of its molecular formula (C₇H₉NO₄ for the free base). In the mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would be characteristic of the bicyclic structure and the carboxylic acid groups. Common fragmentation pathways would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages of the bicyclic ring system. The presence of chlorine in the hydrochloride salt would be indicated by a characteristic isotopic pattern for the molecular ion if observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most useful for molecules containing chromophores, such as conjugated systems or aromatic rings. The structure of MPDC lacks any significant chromophores that would absorb light in the 200-800 nm range. The carboxylic acid carbonyl groups have a weak n→π* transition that typically occurs below 220 nm and may not be readily observable. Therefore, the UV-Vis spectrum of MPDC is expected to be largely featureless in the standard measurement range, which in itself is a useful piece of structural information, confirming the absence of conjugated systems.

Table of Compounds

| Abbreviation | Full Chemical Name |

|---|---|

| MPDC (hydrochloride) | (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride |

Molecular Mechanisms of Action and Pharmacological Pathways of Mpdc Hydrochloride

Receptor Binding and Ligand-Receptor Interactions of MPDC (hydrochloride)

Publicly available scientific literature primarily focuses on the interaction of MPDC with glutamate (B1630785) transporters (EAATs), which are technically enzymes that facilitate the transport of substrates across membranes rather than classical signal-transducing receptors. Information regarding MPDC's binding affinity and selectivity for a broad panel of other receptor types, such as G-protein coupled receptors (GPCRs) or ion channels, is not extensively documented in the reviewed sources. nih.govmedchemexpress.comrupress.orgnih.govacs.orgnih.govmedchemexpress.comnih.gov

Quantitative Analysis of Binding Affinity and Receptor Selectivity

The selectivity of MPDC has been characterized across different subtypes of the glutamate transporter (EAAT). Studies on rat forebrain synaptosomes, which are rich in various EAAT subtypes, have established MPDC as a potent inhibitor of the high-affinity, sodium-dependent glutamate transporter. nih.gov The pharmacological profile of this synaptosomal transport system shows the greatest similarity to the EAAT2 subtype, which is predominantly expressed in glial cells. acs.org

While a comprehensive screening against a wide array of receptors is not available, comparative studies on different EAAT subtypes provide insight into its selectivity. For instance, one study noted that L-anti-endo-3,4-MPDC inhibited L-[14C]glutamate uptake in astrocytes with an equilibrium binding constant (Ki) of 43 μM, in a system expressing EAAT1 and EAAT3 transporters. lecturio.com In contrast, its inhibitory constant (Ki) against the glutamate transporter in rat forebrain synaptosomes (largely EAAT2) was found to be significantly lower, at approximately 5 μM. nih.govresearchgate.net This suggests a degree of selectivity for the EAAT2 subtype over EAAT1 and EAAT3.

Table 1: Inhibitory Potency of MPDC against Glutamate Transporters

| Preparation/System | Predominant Transporter(s) | Reported Value | Citation |

| Rat Forebrain Synaptosomes | EAATs (primarily EAAT2-like) | Ki ≈ 5 µM | nih.govresearchgate.net |

| Cultured Astrocytes | EAAT1, EAAT3 | Ki = 43 µM | lecturio.com |

Ligand-Binding Kinetics and Receptor Occupancy Studies

Investigation of Allosteric and Orthosteric Binding Sites

MPDC is characterized as a competitive inhibitor of the Na+-dependent glutamate transporter. nih.gov This mechanism of action strongly implies that MPDC binds to the orthosteric site of the transporter—the same binding site as the endogenous substrate, L-glutamate. lecturio.comlibretexts.orgstudymind.co.uk By occupying the substrate binding site, it prevents the binding and subsequent translocation of glutamate. studymind.co.uk Conformational analysis of MPDC, alongside L-glutamate and another transporter inhibitor, has been used to refine the pharmacophore model of the transporter's binding site, further supporting an orthosteric interaction. nih.gov There is no evidence in the reviewed literature to suggest that MPDC (hydrochloride) acts via an allosteric site on the glutamate transporter or any other receptor. nih.gov

Enzymatic Modulation and Substrate Interactions of MPDC (hydrochloride)

The primary pharmacological effect of MPDC (hydrochloride) is the modulation of the enzymatic activity of glutamate transporters. These transporters function as enzymes that couple the movement of glutamate to the electrochemical gradient of sodium ions.

Kinetics of Enzyme Inhibition or Activation by MPDC (hydrochloride)

Kinetic analyses have consistently demonstrated that MPDC is a competitive inhibitor of the high-affinity, Na+-dependent glutamate transporter. nih.gov This means that MPDC increases the apparent Michaelis constant (Km) of the transporter for glutamate without affecting the maximum velocity (Vmax) of transport. The inhibition constant (Ki) for this competitive inhibition in rat forebrain synaptosomes is approximately 5 µM. nih.govresearchgate.net This potency is comparable to that of L-glutamate itself and other known competitive inhibitors like L-trans-2,4-pyrrolidine dicarboxylate (L-trans-2,4-PDC). nih.gov

A key characteristic of MPDC is that it acts as a non-transportable inhibitor. acs.org Unlike substrate-type inhibitors which are themselves transported into the cell, MPDC binds to the transporter but is not translocated across the membrane. This has been demonstrated in studies using transporter-mediated heteroexchange assays, where MPDC failed to act as a substrate. acs.org

Mechanisms of Covalent and Non-Covalent Enzyme Interactions

The interaction between MPDC (hydrochloride) and the glutamate transporter is non-covalent. As a competitive inhibitor, it binds reversibly to the active site of the enzyme. libretexts.org The binding is driven by intermolecular forces such as ionic and hydrogen bonds, similar to the binding of the natural substrate, L-glutamate. There is no indication in the scientific literature that MPDC forms a covalent bond with the transporter enzyme. nih.govlibretexts.org

Ion Channel and Transporter Interactions Mediated by MPDC (hydrochloride)

The primary mechanism of action for MPDC (hydrochloride) involves its interaction with neurotransmitter transporters rather than direct modulation of ion channels.

Modulation of Voltage-Gated and Ligand-Gated Ion Channel Activity

Currently, there is limited direct evidence to suggest that MPDC (hydrochloride) functions as a primary modulator of voltage-gated or ligand-gated ion channels. nih.govnih.gov These channels, which are crucial for neuronal excitability, respond to changes in membrane potential or the binding of neurotransmitters, respectively. nih.govnih.gov While some transport inhibitors can have secondary effects on ion channel function, the principal pharmacological action of MPDC is not attributed to direct binding or gating of these channel proteins. Any influence on ion channel activity is likely an indirect consequence of its primary effect on glutamate homeostasis. For instance, by increasing extracellular glutamate, MPDC can indirectly lead to the activation of ionotropic glutamate receptors, which are themselves ligand-gated ion channels. vcu.eduacnp.org This can subsequently influence the status of voltage-gated channels due to changes in membrane potential. nih.gov

Influence on Neurotransmitter Transporter Function and Reuptake Dynamics

The most well-characterized molecular action of MPDC (hydrochloride) is its role as a potent and competitive inhibitor of the Na+-dependent high-affinity glutamate transporter system. research-solution.comacs.orgresearchgate.net These transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.

MPDC is a conformationally constrained analog of glutamate, a structural feature that contributes to its inhibitory activity. nih.govresearch-solution.com Unlike substrates that are transported into the cell, MPDC acts as a competitive inhibitor that binds to the transporter but is not itself transported, or is transported very slowly. acs.orgnih.gov This blocks the reuptake of glutamate, leading to an increase in its extracellular concentration and prolonged activation of glutamate receptors. Studies on rat forebrain synaptosomes have demonstrated this inhibitory action. acs.org The parent compound of MPDC, L-trans-2,4-PDC, is also a glutamate transport inhibitor but functions more as a substrate that can be transported into cells, inducing glutamate efflux through heteroexchange. nih.govcaymanchem.com In contrast, MPDC exhibits minimal substrate activity, functioning primarily as a blocker of the transporter. acs.orgresearchgate.net

| Target | Action | Selectivity | Research Model |

| Na+-dependent high-affinity glutamate transporter | Competitive Inhibitor | --- | Rat forebrain synaptosomes |

| Glutamate Transporter (general) | Nontransportable or slowly transported inhibitor | --- | --- |

Intracellular Signaling Pathway Modulation by MPDC (hydrochloride)

The inhibition of glutamate transporters by MPDC (hydrochloride) initiates a cascade of downstream intracellular signaling events, primarily driven by the subsequent increase in extracellular glutamate levels.

Impact on Second Messenger Systems (e.g., cAMP, cGMP, Ca2+ Flux)

Direct studies detailing the specific effects of MPDC on second messenger systems are scarce. However, its mechanism of action strongly implies an indirect influence on these pathways. By inhibiting glutamate reuptake, MPDC increases the availability of glutamate to bind to both ionotropic and metabotropic glutamate receptors (mGluRs). vcu.eduacnp.org

Ca2+ Flux: Activation of ionotropic glutamate receptors, particularly NMDA receptors, leads to a direct influx of Ca2+ into the postsynaptic neuron. nih.gov This elevation of intracellular calcium is a critical second messenger, initiating numerous downstream enzymatic processes.

cAMP and cGMP: Metabotropic glutamate receptors are G-protein coupled receptors that modulate the production of second messengers. acnp.org Different subtypes of mGluRs are linked to various signaling cascades. For example, Group I mGluRs are coupled to phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular Ca2+ and activate Protein Kinase C. Group II and III mGluRs are typically linked to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). acnp.org Therefore, by increasing ambient glutamate, MPDC can indirectly modulate these crucial second messenger systems.

Regulation of Protein Kinase and Phosphatase Activities

The modulation of second messengers and ion fluxes by MPDC-induced glutamate accumulation subsequently impacts the activity of various protein kinases and phosphatases. pnas.org These enzymes play a central role in signal transduction by adding or removing phosphate (B84403) groups from target proteins, thereby altering their function. pnas.org

Protein Kinases: The influx of Ca2+ can activate calcium-dependent kinases such as Calcium/calmodulin-dependent protein kinase II (CaMKII). Furthermore, changes in cAMP and DAG levels can modulate the activity of Protein Kinase A (PKA) and Protein Kinase C (PKC), respectively. acnp.org These kinases phosphorylate a wide array of substrates, including transcription factors and synaptic proteins, influencing neuronal function.

Protein Phosphatases: The balance of phosphorylation is controlled by protein phosphatases, which are also regulated by second messengers like Ca2+. pnas.org Altered kinase activity will invariably lead to compensatory or opposing changes in phosphatase activity to maintain cellular homeostasis.

Effects on Gene Expression and Protein Synthesis Pathways

Long-term changes in synaptic activity and intracellular signaling, such as those initiated by chronic glutamate transporter inhibition, can lead to modifications in gene expression and protein synthesis. frontiersin.orgresearchgate.net This is a fundamental mechanism of neuroplasticity.

The activation of protein kinases can lead to the phosphorylation and activation of transcription factors. pnas.orgfrontiersin.org These proteins then bind to specific DNA sequences in the nucleus to either promote or repress the transcription of target genes. For example, the transcription factor CREB (cAMP response element-binding protein) is a well-known target of several signaling pathways (including those involving PKA and CaMKII) and plays a key role in learning and memory. Inhibition of EAATs has been shown to result in altered expression of genes involved in synaptic plasticity. researchgate.net While specific studies on MPDC's effects on gene expression are not widely available, it is plausible that by modulating glutamate-dependent signaling pathways, it can produce lasting changes in the transcription of genes that regulate synaptic structure and function. frontiersin.orgresearchgate.net

| Pathway Component | Potential Effect | Mediating Receptor/System |

| Extracellular Glutamate | Increase | Inhibition of EAATs |

| Intracellular Ca2+ | Increase | Activation of Ionotropic Glutamate Receptors (e.g., NMDA) |

| cAMP | Modulated (Increase/Decrease) | Activation of Metabotropic Glutamate Receptors |

| Protein Kinases (PKA, PKC, CaMKII) | Activity Modulated | Changes in second messenger levels (cAMP, DAG, Ca2+) |

| Gene Expression | Altered | Activation of transcription factors by protein kinases |

Preclinical Pharmacological Investigations of Mpdc Hydrochloride : in Vitro Studies

Cellular Assays for Functional Characterization of MPDC (hydrochloride)

Functional characterization through cellular assays represents the initial step in understanding a compound's interaction with its biological targets. For MPDC (hydrochloride), these assays have been pivotal in establishing its primary molecular target and cellular effects.

The functional identity of MPDC (hydrochloride) was first elucidated using preparations from the central nervous system. It is characterized as a potent and competitive inhibitor of the Na+-dependent, high-affinity glutamate (B1630785) transporter. medchemexpress.commedchemexpress.commedchemexpress.com Initial characterization studies were performed using synaptosomes, which are isolated, sealed nerve terminals prepared from brain tissue. nih.gov These preparations are a valuable in vitro tool as they retain functional presynaptic machinery, including neurotransmitter transporters. nih.gov

In studies using rat forebrain synaptosomes, L-anti-endo-MPDC was shown to competitively block the uptake of radiolabeled substrates like [3H]D-aspartate. nih.gov Kinetic analysis revealed a potent inhibitory constant (Ki) of 5 µM, which is comparable to that of the endogenous neurotransmitter L-glutamate. nih.gov Further investigations using synaptosomal preparations distinguished MPDC as a non-transportable inhibitor, meaning it blocks the transporter without being carried into the cell itself. biocrick.com This contrasts with other inhibitors like L-trans-2,4-pyrrolidine dicarboxylate (L-trans-2,4-PDC), which act as substrates. biocrick.com While direct studies on specific cell lines are not extensively documented, astrocytoma cell lines such as U373 are established models for studying the properties of excitatory amino acid transport and are used to evaluate transporter inhibitors.

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Molecular Target | The primary biological protein target of MPDC. | Na+-dependent high-affinity glutamate transporter (EAATs). | medchemexpress.commedchemexpress.comnih.gov |

| Mechanism of Action | The nature of the inhibition at the target site. | Competitive inhibitor. | nih.gov |

| Inhibitory Potency (Ki) | The concentration required to produce half-maximum inhibition. | 5 µM. | nih.gov |

| Transportability | Whether the compound is a substrate for the transporter. | Non-transportable inhibitor. | biocrick.com |

| Experimental Model | The in vitro system used for primary characterization. | Rat forebrain synaptosomes. | nih.gov |

To understand the effects of MPDC in a more physiologically relevant context, researchers utilize primary cell cultures derived directly from animal nervous tissue. dendrotek.canih.gov These cultures, which include distinct populations of neurons and glial cells like astrocytes, allow for the investigation of cell-type-specific effects. ucl.ac.uk The effects of excitatory amino acid transporter (EAAT) inhibitors can be complex and differ between cell types.

Studies have confirmed the use of both primary astrocyte and neuron cultures to assess the activity of glutamate transporter inhibitors, including MPDC. researchgate.net In such systems, efficacy profiling would involve measuring the inhibition of glutamate uptake in each cell type. Given that astrocytes are responsible for the majority of glutamate clearance in the brain, assessing an inhibitor's effect on these cells is critical. ucl.ac.uk The use of these primary cultures helps to build a more comprehensive profile of how MPDC might alter glutamatergic signaling by affecting the distinct roles of neurons and glia in neurotransmitter homeostasis.

High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries to identify molecules with a desired biological activity. biocrick.com While MPDC was developed through rational design based on a constrained analog strategy, its properties make it a valuable tool in modern screening paradigms. For instance, L-anti-endo-MPDC has been used as a reference compound in a training set of known ligands to build and validate pharmacophore models for EAAT2 inhibitors. researchgate.net Such computational models are often used in conjunction with HTS campaigns to virtually screen for or prioritize potential new inhibitors. In a typical HTS assay for glutamate transporter inhibitors, cells expressing a specific EAAT subtype would be used to measure the uptake of a fluorescent substrate, with active "hits" being compounds that reduce the fluorescent signal.

Organotypic Culture and Tissue Slice Preparations in MPDC (hydrochloride) Research

To study the effects of a compound on intact neural circuits while maintaining experimental control, researchers employ organotypic cultures and acute tissue slice preparations. These ex vivo models preserve the complex cellular architecture and synaptic connections of a specific brain region.

Acute brain slices are a cornerstone of in vitro electrophysiology, allowing for the direct measurement of neuronal activity, such as synaptic transmission and membrane properties. glpbio.comkurkinengroup.com This technique is ideal for studying the functional impact of a glutamate transporter inhibitor like MPDC. By blocking glutamate reuptake, MPDC would be expected to increase the concentration and dwell time of glutamate in the synaptic cleft following its release. This can be measured electrophysiologically as a change in the amplitude or duration of postsynaptic currents. Studies have utilized brain slice preparations to investigate how the inhibition of glutamate transport influences neurotransmitter-related metabolism and neuronal activity. ucl.ac.ukresearchgate.net For example, using NMDA receptors in hippocampal slices as a sensitive real-time sensor for ambient glutamate levels is a powerful way to quantify the effects of transporter blockade. kurkinengroup.com

Synaptic plasticity, the activity-dependent modification of the strength of synaptic connections, is the cellular basis of learning and memory. lumenlearning.com Two major forms of synaptic plasticity are long-term potentiation (LTP), a strengthening of synapses, and long-term depression (LTD), a weakening of synapses. nih.gov Both processes are critically dependent on precise spatial and temporal control of glutamate in the synapse, which is regulated by EAATs. lumenlearning.comnih.gov

By inhibiting glutamate reuptake, MPDC is predicted to profoundly modulate synaptic plasticity. An increased persistence of synaptic glutamate could facilitate the induction of LTP or alter the threshold between LTP and LTD. nih.gov The induction of both LTP and LTD depends on the level and duration of postsynaptic calcium influx, which is largely controlled by the activation of NMDA-type glutamate receptors. lumenlearning.com Pharmacological blockade of glutamate transporters in tissue slice models would be a direct method to investigate how altered glutamate clearance impacts these fundamental mechanisms of neural information storage.

| Experimental Model | Research Application | Key Findings / Expected Outcome | Reference |

|---|---|---|---|

| Synaptosomes | Target identification and kinetic analysis. | Identified as a competitive, non-transportable inhibitor of glutamate transporters. | nih.govbiocrick.com |

| Primary Neuronal/Glial Cultures | Efficacy profiling in specific CNS cell types. | Allows for assessment of cell-type specific inhibition of glutamate uptake. | researchgate.net |

| Pharmacophore Modeling | Reference compound for in silico screening. | Used as a template ligand to define the requirements for EAAT2 inhibition. | researchgate.net |

| Acute Brain Slices (Electrophysiology) | Assessment of effects on neural circuit activity. | Expected to prolong synaptic currents by increasing ambient glutamate. | ucl.ac.ukkurkinengroup.comresearchgate.net |

| Tissue Models (Synaptic Plasticity) | Investigation of impact on LTP and LTD. | Predicted to modulate the induction and threshold of synaptic plasticity. | lumenlearning.comnih.govnih.gov |

Biochemical and Molecular Assays for Target Engagement and Pathway Activation by MPDC (hydrochloride)

Biochemical and molecular assays have been fundamental in elucidating the mechanism of action of MPDC (hydrochloride). These studies have precisely identified its molecular target, confirmed its engagement with this target, and clarified the functional consequences of its inhibitory action.

Target Identification and Engagement: The primary molecular target of MPDC is the high-affinity, Na+-dependent glutamate transporter. nih.govmedchemexpress.com The seminal research characterizing MPDC utilized biochemical assays with synaptosomes—isolated nerve terminal preparations—from rat forebrains. nih.gov

A key method was the radiolabeled substrate uptake assay . This biochemical technique measures the ability of the transporter to uptake a labeled substrate, such as [³H]D-aspartate (a non-metabolized analogue of glutamate), into the synaptosomes. nih.gov To determine the effect of MPDC, the assay is run in the presence of varying concentrations of the compound. Inhibition of the uptake of [³H]D-aspartate indicates that MPDC is interacting with the transporter. nih.gov

Kinetic analysis of the data from these assays demonstrated that L-anti-endo-3,4-methanopyrrolidine dicarboxylate (MPDC) acts as a potent and competitive inhibitor of the glutamate transporter. nih.gov This means MPDC directly competes with glutamate for the same binding site on the transporter protein. nih.gov The inhibitory constant (Ki) for MPDC was determined to be comparable to that of the natural substrate, L-glutamate. nih.gov

| Compound | Inhibitory Constant (K_i) | Mechanism of Action | Assay Preparation |

| L-anti-endo-MPDC | 5 µM | Competitive Inhibitor | Rat Forebrain Synaptosomes |

| L-Glutamate | Comparable to MPDC | Natural Substrate | Rat Forebrain Synaptosomes |

| L-trans-2,4-PDC | Comparable to MPDC | Competitive Inhibitor | Rat Forebrain Synaptosomes |

| Data sourced from Bridges R.J., et al., Neuroscience Letters, 1994. nih.gov |

Molecular Modeling for Target Engagement: In addition to biochemical assays, molecular assays in the form of conformational analysis and pharmacophore modeling were employed. Researchers compared the three-dimensional structure of MPDC with that of L-glutamate and another potent inhibitor, L-trans-2,4-pyrrolidine dicarboxylate (L-trans-2,4-PDC). nih.gov This analysis helped to refine the understanding of the specific shape and chemical properties a molecule must have to bind effectively to the glutamate transporter's active site. nih.gov

Pathway Inhibition and Downstream Consequences: As a competitive inhibitor, MPDC does not activate a signaling pathway but rather blocks a critical transport pathway : the reuptake of glutamate from the extracellular space into neurons and glial cells. nih.govresearchgate.net

The primary downstream consequence of this inhibition is an increase in the concentration of glutamate in the synaptic cleft. nih.govahajournals.org By preventing its removal, MPDC can lead to the prolonged stimulation of postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors). researchgate.net This modulation of the glutamatergic pathway is significant, as excessive activation of these receptors can lead to excitotoxicity, a process implicated in various neurodegenerative conditions. researchgate.net Therefore, the "pathway activation" related to MPDC is an indirect effect—its inhibition of transporters leads to hyper-activation of receptor-mediated pathways.

Preclinical Pharmacological Investigations of Mpdc Hydrochloride : in Vivo Studies in Animal Models

Pharmacodynamic Characterization of MPDC (hydrochloride) in Animal Models

In vivo studies in animal models, primarily rodents, have been instrumental in characterizing the behavioral and neurophysiological effects of 3,4-Methylenedioxy-N-propylcathinone (MPDC) hydrochloride. These studies aim to understand the compound's impact on the central nervous system and resulting behaviors.

Research in rats has demonstrated that MPDC can induce significant changes in locomotor activity. physiology.org For instance, acute administration of MPDC has been shown to increase locomotor activity in a dose-dependent manner. researchgate.net Some studies have reported that repeated exposure to MPDC can lead to behavioral sensitization, where the locomotor-activating effects of the drug are enhanced with subsequent administrations. physiology.orgscirp.org Conversely, other studies have observed behavioral tolerance, characterized by a diminished response to the drug after repeated exposure. physiology.orgresearchgate.net The development of either sensitization or tolerance appears to be influenced by the specific dosing regimen and individual animal differences. researchgate.netscirp.org

Neurophysiological investigations often accompany behavioral assessments to correlate behavioral outcomes with changes in brain activity. Studies have explored the effects of MPDC on neuronal firing rates in various brain regions. For example, in adolescent rats, MPDC has been shown to alter the firing rates of neurons in the prefrontal cortex (PFC), a brain area crucial for executive functions. scirp.org The direction of this change (increase or decrease in firing rate) can vary and may be linked to whether the animal exhibits behavioral sensitization or tolerance. scirp.org Furthermore, research has indicated that MPDC's effects on locomotor activity are associated with its action on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters, leading to increased extracellular levels of these neurotransmitters. physiology.org

While the majority of in vivo research on MPDC has been conducted in rodents, the general principles of its psychostimulant effects are expected to translate to other mammalian species, including non-rodents, due to the conserved nature of the monoamine transporter systems that MPDC targets. However, species-specific differences in metabolism and neuroanatomy could lead to variations in the behavioral and neurophysiological responses. Animal models, including those involving non-human primates, are crucial for preclinical evaluations, offering insights into complex behaviors and potential therapeutic applications. mdpi.com

Interactive Data Table: Behavioral Responses to MPDC in Rodents

| Species | Behavioral Endpoint | Observation | Reference(s) |

| Rat | Locomotor Activity | Increased activity following acute administration. | physiology.orgresearchgate.net |

| Rat | Behavioral Sensitization | Enhanced locomotor response after repeated MPDC exposure in some animals. | physiology.orgscirp.org |

| Rat | Behavioral Tolerance | Diminished locomotor response after repeated MPDC exposure in other animals. | physiology.orgresearchgate.net |

| Rat | Prefrontal Cortex (PFC) Neuronal Activity | Altered firing rates, with both increases and decreases observed, correlating with behavioral sensitization or tolerance. | scirp.org |

In vivo electrophysiological and neurochemical techniques provide a dynamic view of how MPDC (hydrochloride) affects brain function in real-time. These methods are crucial for understanding the mechanisms underlying the behavioral effects observed in animal models.

In Vivo Microdialysis: This technique allows for the sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. nih.gov Studies utilizing in vivo microdialysis have shown that MPDC administration leads to an increase in the extracellular concentrations of dopamine (DA) and norepinephrine (NE). physiology.org This is consistent with its mechanism of action as a reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET). The elevated levels of these neurotransmitters in key brain areas, such as the prefrontal cortex and nucleus accumbens, are thought to mediate the stimulant and reinforcing effects of the compound. physiology.orgnih.gov Comparing the neurochemical profiles of MPDC with other psychostimulants helps to characterize its unique properties. For instance, the relative potency of MPDC at DAT versus NET can influence its behavioral and neurochemical signature. physiology.org

Electroencephalography (EEG): Pharmaco-EEG (p-EEG) studies in animals are used to assess the effects of compounds on the brain's electrical activity. nih.govnih.gov EEG recordings can reveal changes in brainwave patterns, such as shifts in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma), which are indicative of changes in arousal, cognitive state, and neuronal network activity. nih.gov While specific EEG studies on MPDC are not extensively detailed in the provided context, it is a standard method for characterizing the central effects of psychoactive compounds. mdma.chfrontiersin.org For a psychostimulant like MPDC, one would anticipate EEG changes consistent with increased arousal, such as a decrease in low-frequency (delta, theta) power and an increase in high-frequency (beta, gamma) power. Such studies are valuable for translating preclinical findings to clinical research, as EEG is a non-invasive technique used in humans. nih.govnih.gov

Electrophysiological Recordings: Beyond EEG, single-unit recordings in anesthetized or freely moving animals provide high-resolution data on how MPDC affects the firing patterns of individual neurons. scirp.org As mentioned previously, studies in adolescent rats have shown that MPDC can either increase or decrease the firing rate of neurons in the prefrontal cortex. scirp.org These changes in neuronal activity are the direct consequence of the altered neurochemical environment induced by MPDC and are the basis for the subsequent behavioral responses. researchgate.netscirp.org

Interactive Data Table: Neurochemical and Electrophysiological Effects of MPDC

| Technique | Brain Region | Neurotransmitter/Parameter | Observation | Reference(s) |

| In Vivo Microdialysis | Prefrontal Cortex, Nucleus Accumbens | Dopamine (DA), Norepinephrine (NE) | Increased extracellular concentrations. | physiology.orgnih.gov |

| Electrophysiology (Single-unit recording) | Prefrontal Cortex | Neuronal Firing Rate | Both increases and decreases observed, linked to behavioral sensitization or tolerance. | scirp.org |

Pharmacokinetic Profiling of MPDC (hydrochloride) in Animal Models

Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), is a critical component of preclinical evaluation. nih.gov These studies in animal models help to predict the compound's behavior in humans.

ADME studies for novel compounds like MPDC are typically conducted in preclinical species such as rats and dogs. nih.gov

Absorption: Following oral administration, MPDC is expected to be absorbed from the gastrointestinal tract. The rate and extent of absorption can be influenced by factors such as its physicochemical properties (e.g., lipophilicity, pKa) and formulation. google.com Rapid absorption is often characterized by a short time to reach maximum plasma concentration (Tmax). nih.gov

Distribution: Once absorbed into the bloodstream, MPDC is distributed to various tissues and organs. Its ability to cross biological membranes, including the blood-brain barrier, is crucial for its central nervous system effects. The volume of distribution (Vd) is a key parameter that describes the extent of drug distribution in the body. nih.gov Tissue distribution studies would reveal the concentration of MPDC and its metabolites in different organs, including the brain, liver, and kidneys, providing insights into its site of action and potential for accumulation. researchgate.netscience.gov

Metabolism: MPDC, like other xenobiotics, undergoes metabolism primarily in the liver by cytochrome P450 (CYP) enzymes. The metabolic pathways likely involve N-dealkylation, hydroxylation of the aromatic ring, and reduction of the ketone group. The identification of major metabolites is important, as they may also have pharmacological activity or contribute to toxicity. In vitro studies using liver microsomes from different species (including human) can help to predict the metabolic profile in humans. nih.gov

Excretion: The parent compound and its metabolites are eliminated from the body, primarily through the kidneys (urine) and to a lesser extent in the feces. The rate of elimination is described by the elimination half-life (t1/2) and clearance (CL). nih.gov

Bioavailability: Absolute bioavailability is the fraction of an administered dose that reaches the systemic circulation unchanged. slideshare.net It is a critical parameter for determining the appropriate oral dose. Low oral bioavailability can be due to poor absorption or extensive first-pass metabolism in the gut wall and liver. google.com Comparative bioavailability studies may also be conducted to evaluate different formulations. ufc.br

Systemic Clearance: Systemic clearance (CL) is a measure of the efficiency of drug elimination from the body. It represents the volume of blood or plasma completely cleared of the drug per unit of time. nih.gov Moderate clearance values in preclinical species can be indicative of acceptable pharmacokinetic properties. nih.gov

Blood-Brain Barrier (BBB) Penetration: For a centrally acting drug like MPDC, the ability to cross the BBB is essential. mdpi.comnih.gov The extent of BBB penetration can be quantified by measuring the brain-to-plasma concentration ratio. Factors influencing BBB penetration include lipophilicity, molecular size, and interaction with efflux transporters like P-glycoprotein (P-gp). mdpi.comnih.gov In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), can be used to predict BBB permeability. mdpi.com Nanoparticle-based delivery systems are an area of research for enhancing the BBB penetration of drugs. nih.govdovepress.com

Studies on tissue distribution aim to determine the concentration of MPDC and its metabolites in various tissues over time following administration. This information is crucial for understanding the compound's pharmacological and toxicological profile. Tissues of particular interest for a psychostimulant like MPDC include the brain (and its specific regions), heart, liver, and kidneys. researchgate.net

These studies can reveal whether the compound or its metabolites accumulate in certain tissues, which could have implications for long-term safety. For example, high concentrations in the brain would be consistent with its psychoactive effects, while accumulation in the liver or kidneys could indicate a potential for organ toxicity. Techniques like whole-body autoradiography or liquid chromatography-mass spectrometry (LC-MS) analysis of tissue homogenates are used to determine tissue distribution. science.gov

Interactive Data Table: Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Tmax | Time to reach maximum plasma concentration. | Indicates the rate of absorption. |

| Cmax | Maximum plasma concentration. | Relates to the intensity of the drug's effect. |

| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. |

| t1/2 | Elimination half-life. | Determines the dosing interval and time to reach steady state. |

| F (%) | Bioavailability. | The fraction of the dose that reaches systemic circulation. |

| CL | Clearance. | The rate of drug elimination from the body. |

| Vd | Volume of distribution. | Indicates the extent of drug distribution into tissues. |

| Brain/Plasma Ratio | Ratio of drug concentration in the brain to that in the plasma. | Measures the extent of blood-brain barrier penetration. |

Identification and Quantification of MPDC (hydrochloride) Metabolites in Animal Biosamples

The biotransformation of a drug candidate is a pivotal aspect of its preclinical assessment, as metabolites can significantly influence both its efficacy and safety profiles. The process of identifying and quantifying these metabolites in biological samples from animal studies provides crucial insights into the compound's metabolic pathways. nih.govdovepress.com

In vivo metabolite identification studies are often conducted by housing animals in specialized metabolic cages, which allow for the complete collection of urine and feces over a specified period. admescope.com Plasma and various tissues may also be collected to provide a comprehensive picture of the drug's distribution and metabolism. admescope.com Advanced bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are instrumental in separating, identifying, and quantifying the parent compound and its metabolites from these complex biological matrices. nih.govnih.gov The use of radiolabeled compounds can further aid in tracking the drug and its metabolic products throughout the body. admescope.comnih.gov

While specific data on the metabolites of MPDC (hydrochloride) is not publicly available, the general approach to such studies involves comparing the metabolic profiles across different preclinical species to ensure that human metabolites are adequately represented in the toxicological models. nih.govadmescope.com This comparative metabolomics approach is essential for the confident translation of preclinical safety data to human clinical trials.

Efficacy Evaluation of MPDC (hydrochloride) in Disease-Relevant Animal Models

The therapeutic potential of a new chemical entity is rigorously tested in a variety of animal models that are designed to mimic human diseases. scantox.comnih.gov These models are indispensable tools for assessing the compound's efficacy and understanding its mechanism of action. scantox.com

Models of Neurological and Psychiatric Disorders (e.g., depression, anxiety, addiction, neurodegeneration)

Animal models are fundamental to the study of complex neurological and psychiatric disorders. nih.govnih.gov Researchers utilize a range of models to investigate conditions such as depression, anxiety, addiction, and neurodegenerative diseases like Parkinson's and Alzheimer's. scantox.commdpi.comebraincase.comnih.gov These models can be induced through genetic modification, neurotoxin administration, or by subjecting animals to specific environmental stressors. ebraincase.comscielo.br

For instance, in the context of neurodegeneration, a chronic mouse model of Parkinson's disease with moderate neurodegeneration has been characterized, which displays long-term neurological deficits. nih.gov Such models are crucial for evaluating the potential neuroprotective effects of new compounds. nih.gov Similarly, animal models of depression and anxiety are used to assess the anxiolytic and antidepressant properties of drug candidates by observing their effects on specific behaviors. nih.govmdpi.com Animal models of addiction are also well-established and are considered to closely reflect the neurobiological changes seen in humans. mdpi.com

While there is no specific information available in the public domain regarding the efficacy of MPDC (hydrochloride) in these models, any such evaluation would involve administering the compound to the disease model and assessing for improvements in behavioral, biochemical, and histopathological markers of the disorder.

Evaluation in Pain and Inflammation Models

The evaluation of a compound's analgesic and anti-inflammatory properties is conducted using a variety of established animal models. nih.govnih.gov These models are designed to represent different types of pain, including inflammatory and neuropathic pain, and allow for the assessment of a compound's ability to alleviate these conditions. nih.govpsu.edu

Common models of inflammation include the carrageenan-induced paw edema model in rats, where the reduction in paw swelling is a measure of anti-inflammatory activity. scirp.orgmdpi.com Analgesic effects can be assessed using tests like the writhing test in mice, which measures the reduction in pain-induced behaviors. mdpi.com For chronic pain states, models involving nerve injury are often employed. psu.edu

For example, studies on other compounds have shown that it is possible to evaluate the reduction of inflammatory markers and bone loss in models of periodontitis in diabetic rats. semanticscholar.org Similarly, the anti-inflammatory effects of peptides have been demonstrated in lipopolysaccharide (LPS)-stimulated mouse models. frontiersin.org Although specific data for MPDC (hydrochloride) is not available, its potential efficacy in pain and inflammation would be determined through its performance in these and similar models.

Computational and Theoretical Chemistry Studies of Mpdc Hydrochloride

Advanced Analytical Methodologies for Mpdc Hydrochloride Research

Chromatographic Techniques for Quantification and Purity Assessment of MPDC (hydrochloride) in Research Matrices

Chromatography is a fundamental tool in analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For MPDC (hydrochloride) research, various chromatographic methods are indispensable for evaluating the compound's purity and determining its concentration in diverse research samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like MPDC (hydrochloride). wikipedia.org The development of a robust HPLC method involves a systematic process of selecting the appropriate stationary phase (column), mobile phase (solvent mixture), and detector to achieve optimal separation and detection of the analyte.

A common approach for compounds like MPDC (hydrochloride) is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netafricanjournalofbiomedicalresearch.cominnovareacademics.in Method development entails optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good peak shape, resolution from impurities, and a reasonable retention time. researchgate.netinnovareacademics.in For instance, a study on a similar hydrochloride compound utilized a C18 column with a mobile phase of acetonitrile (B52724) and a buffer at a specific pH, with UV detection at a particular wavelength. africanjournalofbiomedicalresearch.com

Validation of the developed HPLC method is crucial to ensure its reliability and is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net This process assesses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netscielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netscielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netscielo.br

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. africanjournalofbiomedicalresearch.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. africanjournalofbiomedicalresearch.com

Table 1: Key Parameters in HPLC Method Validation

| Parameter | Description |

|---|---|

| Linearity | Establishes a proportional relationship between concentration and analytical signal. researchgate.netscielo.br |

| Precision | Measures the repeatability and reproducibility of the method. researchgate.netscielo.br |

| Accuracy | Determines how close the measured value is to the actual value. researchgate.netscielo.br |

| Specificity | Ensures the method selectively measures the analyte without interference. scielo.br |

| Robustness | Assesses the method's resilience to small variations in operational parameters. africanjournalofbiomedicalresearch.com |

| LOD & LOQ | Defines the lower limits of reliable detection and quantification. africanjournalofbiomedicalresearch.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While MPDC (hydrochloride) itself is not sufficiently volatile for direct GC analysis, this method is invaluable for studying its potential volatile metabolites. In metabolic studies, biological samples can be analyzed to identify and quantify breakdown products of the parent compound.

For GC-MS analysis, non-volatile metabolites often require a chemical derivatization step to increase their volatility. thermofisher.comnih.gov This process modifies the chemical structure of the metabolites, making them suitable for gas chromatography. The GC separates the individual volatile components of the sample, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "molecular fingerprint" for identification. thermofisher.com GC-MS is recognized for its high chromatographic separation power, reproducible retention times, and the availability of extensive spectral libraries for compound identification. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.orgnebiolab.com This makes it an exceptionally powerful tool for trace analysis of compounds like MPDC (hydrochloride) in complex biological matrices such as plasma, urine, or tissue homogenates. eag.comchromatographyonline.com

The LC system separates MPDC (hydrochloride) from other components in the biological sample. wikipedia.org The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nebiolab.com

In a tandem mass spectrometer (like a triple quadrupole), the first quadrupole (Q1) selects the specific ion corresponding to MPDC. This selected ion is then fragmented in a collision cell (q2), and the resulting fragment ions are analyzed by the third quadrupole (Q3). eag.com This process, known as selected reaction monitoring (SRM), provides a very high degree of selectivity and sensitivity, allowing for the accurate quantification of very low concentrations of the compound, even in the presence of a complex biological matrix. nih.gov The high selectivity of LC-MS/MS often reduces the need for complete chromatographic separation, leading to faster analysis times. wikipedia.org

Spectroscopic Methods for In-Depth Structural Characterization in Research

Spectroscopic techniques are indispensable for the detailed structural elucidation of molecules. By probing the interaction of electromagnetic radiation with the compound, these methods provide a wealth of information about the atomic and molecular structure of MPDC (hydrochloride).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. cas.czindianastate.edu It provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the NMR spectrum, researchers can deduce the connectivity of atoms and even the stereochemistry of the molecule.

Different types of NMR experiments provide different pieces of structural information. For instance, ¹H NMR provides information about the different types of protons in the molecule and their neighboring environments. ¹³C NMR provides information about the different types of carbon atoms. Advanced 2D NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different atoms in the molecule. researchgate.net For complex molecules, solid-state NMR can also be employed to investigate the crystal structure. cas.cz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule and its electronic properties. mrclab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com Different types of bonds (e.g., C=O, N-H, O-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that can be used to identify the functional groups present in the molecule. drawellanalytical.com This technique is particularly useful for confirming the presence of key structural features in MPDC (hydrochloride). slideshare.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different molecular orbitals. libretexts.org This technique is primarily used to analyze compounds containing chromophores, which are parts of a molecule that absorb light. mrclab.com The UV-Vis spectrum can provide information about the extent of conjugation in a molecule and is also widely used for quantitative analysis. slideshare.netlehigh.edu While less structurally informative than NMR or IR, it is a valuable tool for confirming the presence of certain electronic systems within the molecule and for quantification. libretexts.org

Table 2: Spectroscopic Techniques and Their Primary Applications

| Technique | Primary Information Provided | Application in MPDC (hydrochloride) Research |

|---|---|---|

| NMR Spectroscopy | Detailed atomic connectivity and stereochemistry. cas.czindianastate.edu | Elucidation of the complete molecular structure. |

| IR Spectroscopy | Identification of functional groups. mrclab.comdrawellanalytical.com | Confirmation of the presence of key chemical bonds. |

| UV-Vis Spectroscopy | Information on electronic transitions and conjugated systems. libretexts.org | Analysis of chromophores and quantitative measurements. slideshare.netlehigh.edu |

Compound Reference Table

| Compound Name |

|---|

| Acetonitrile |

| MPDC (hydrochloride) |

| Methanol |

Mass Spectrometry for Molecular Weight and Fragment Analysis in Research Context